- Triethoxysilanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10,
Cas no 90260-87-0 (Silane, triethoxy(1-phenylethenyl)-)

90260-87-0 structure
Nome del prodotto:Silane, triethoxy(1-phenylethenyl)-
Silane, triethoxy(1-phenylethenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Silane, triethoxy(1-phenylethenyl)-
- Triethoxy(1-phenylethenyl)silane
- [1-(Triethoxysilyl)ethenyl]benzene (ACI)
- Silane, triethoxy(1-phenylethenyl)- (9CI)
- 1-Phenyl-1-(triethoxysilyl)ethene
- α-(Triethoxysilyl)styrene
- DKFGYGJKRWRIPR-UHFFFAOYSA-N
- SCHEMBL2283044
- DTXSID30458434
- Triethoxy(1-phenylethenyl)silane, 98%
- 90260-87-0
- triethoxy(1-phenylvinyl)silane
- TRIETHOXY(1-PHENYLETHENYL)SILANE 98
-
- MDL: MFCD05664337
- Inchi: 1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3
- Chiave InChI: DKFGYGJKRWRIPR-UHFFFAOYSA-N
- Sorrisi: O([Si](C(C1C=CC=CC=1)=C)(OCC)OCC)CC
Proprietà calcolate
- Massa esatta: 266.13382109g/mol
- Massa monoisotopica: 266.13382109g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 27.7Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.975 g/mL at 25 °C(lit.)
- Punto di ebollizione: 264-265 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 194 ° f
Celsius: 90 ° c - Indice di rifrazione: n20/D 1.4800(lit.)
Silane, triethoxy(1-phenylethenyl)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
- WGK Germania:3
- Istruzioni di sicurezza: 23-24/25
Silane, triethoxy(1-phenylethenyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 596353-1G |
Silane, triethoxy(1-phenylethenyl)- |
90260-87-0 | 98% | 1G |
¥905.06 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255694-1 g |
Triethoxy(1-phenylethenyl)silane, |
90260-87-0 | 1g |
¥752.00 | 2023-07-10 | ||
A2B Chem LLC | AH95678-5g |
TRIETHOXY(1-PHENYLETHENYL)SILANE 98 |
90260-87-0 | 97% | 5g |
$2523.00 | 2024-05-20 | |
A2B Chem LLC | AH95678-1g |
TRIETHOXY(1-PHENYLETHENYL)SILANE 98 |
90260-87-0 | 97% | 1g |
$993.00 | 2024-05-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255694-1g |
Triethoxy(1-phenylethenyl)silane, |
90260-87-0 | 1g |
¥752.00 | 2023-09-05 |
Silane, triethoxy(1-phenylethenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Platinum dichloride Solvents: Tetrahydrofuran ; 12 h, 45 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Gold alloy, base, Au 99,Al 0.6 Solvents: Ethyl acetate ; rt; 12 h, 70 °C
Riferimento
- Selective hydrosilylation of alkynes with a nanoporous gold catalystCatalysis Science & Technology, 2013, 3(11), 2902-2905,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Osmate(2-), hexachloro-, dihydrogen, hexahydrate, (OC-6-11)-
Riferimento
- H2OsCl6 as a catalyst for hydrosilylationZhurnal Obshchei Khimii, 1994, 64(3), 437-42,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
- Hydrosilylation of phenylacetylene in the presence of hexachloroosmic acidZhurnal Obshchei Khimii, 1984, 54(1), 115-17,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: 2460746-49-8 Solvents: Toluene
Riferimento
- C,N-chelated diaminocarbene platinum(II) complexes derived from 3,4-diaryl-1H-pyrrol-2,5-diimines and cis-dichlorobis(isonitrile)platinum(II): Synthesis, cytotoxicity and catalytic activity in hydrosilylation reactionsJournal of Organometallic Chemistry, 2020, 923,,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Platinum (zeolite-bound)
Riferimento
- Metalized zeolites as a catalysts for hydrosilylationZhurnal Obshchei Khimii, 1994, 64(10),,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Cobalt, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Tetrahydrofuran ; 5 h, 60 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Riferimento
- Markovnikov Hydrosilylation of Alkynes with Tertiary Silanes Catalyzed by Dinuclear Cobalt Carbonyl Complexes with NHC LigationJournal of the American Chemical Society, 2021, 143(32), 12847-12856,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Rhodium(2+), [[1,1′-binaphthalene]-2,2′-diylbis[diphenylphosphine-κP]][(1,2,3,4,… Solvents: Dichloromethane
1.2 -
1.2 -
Riferimento
- Tunable Stereoselective Hydrosilylation of PhCCH Catalyzed by Cp*Rh ComplexesOrganometallics, 2002, 21(8), 1743-1746,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Platinum , Carbon
Riferimento
- Hydrosilylation of alkynes catalyzed by platinum on carbonJournal of Organometallic Chemistry, 2002, 645(1-2), 1-13,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: 2101300-24-5 Solvents: Dichloromethane-d2 ; 4 h, rt → 60 °C
Riferimento
- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation CatalystsOrganometallics, 2017, 36(13), 2460-2469,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Dichloro(ethylenediamine)platinum(II) ; 18 h, 90 °C
Riferimento
- Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditionsTetrahedron Letters, 2020, 61(36),,
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: 2338825-00-4 Solvents: Dichloromethane ; 6 h, 40 °C
Riferimento
- A Rh(I) complex with an annulated N-heterocyclic carbene ligand for E-selective alkyne hydrosilylationPolyhedron, 2019, 172, 167-174,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Titania , Chloroauric acid Solvents: 1,2-Dichloroethane ; 2 h, rt → 70 °C
Riferimento
- Reaction of hydrosilanes with alkynes catalyzed by gold nanoparticles supported on TiO2Tetrahedron, 2012, 68(42), 8724-8731,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: 2794183-67-6 Solvents: Tetrahydrofuran ; rt → 60 °C; 10 min, 60 °C
1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C
1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C
Riferimento
- Searching for highly active cobalt catalysts bearing Schiff base ligands for Markovnikov-selective hydrosilylation of alkynes with tertiary silanesJournal of Catalysis, 2022, 411, 116-121,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)iridium Solvents: Benzene
Riferimento
- Iridium complexes in hydrosilylation reactions of unsaturated compoundsZhurnal Obshchei Khimii, 1993, 63(10), 2257-66,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Platinate(1-), [1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][1,3-dihydro-1… Solvents: Triethoxysilane ; 16 h, 30 °C
Riferimento
- Water-Soluble N-Heterocyclic Carbene Platinum(0) Complexes: Recyclable Catalysts for the Hydrosilylation of Alkynes in Water at Room TemperatureOrganometallics, 2012, 31(8), 3355-3360,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Platinum
Riferimento
- Platinum-catalyzed hydrosilylation of alkynesOrganometallics, 1991, 10(10), 3750-9,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Zeolite-catalyzed hydrosilylationZhurnal Obshchei Khimii, 1989, 59(9), 2150-1,
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Platinum, dichlorobis(1-ethenyl-1H-imidazole-N3)-
Riferimento
- Catalytic activity of complexes of 1-vinylazoles with transition metal salts in hydrosilylation of phenylacetyleneZhurnal Obshchei Khimii, 1985, 55(5), 1036-8,
Metodo di produzione 20
Condizioni di reazione
1.1 Catalysts: Rhodium(1+), [(2,3,4-η)-4-[2-(diphenylphosphino-κP)phenyl]-1,2-dihydro-1,1,3-tri… Solvents: Chloroform-d ; 24 h, rt
Riferimento
- Late-Stage Generation of Bidentate η3-Benzophosphorine-Phosphino Ligands from a Rhodium PCcarbeneP Pincer Complex and Their Use in the Catalytic Hydrosilylation of AlkynesOrganometallics, 2019, 38(19), 3512-3520,
Silane, triethoxy(1-phenylethenyl)- Raw materials
Silane, triethoxy(1-phenylethenyl)- Preparation Products
Silane, triethoxy(1-phenylethenyl)- Letteratura correlata
-
O. Pascu,V. Liautard,M. Vaultier,M. Pucheault,C. Aymonier RSC Adv. 2014 4 59953
90260-87-0 (Silane, triethoxy(1-phenylethenyl)-) Prodotti correlati
- 1105206-49-2(N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)ethanediamide)
- 898425-80-4(N-cyclopropyl-N'-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)
- 1361468-95-2(Methyl 6-amino-5-(2,6-dichlorophenyl)picolinate)
- 2014673-28-8(4-(2-fluoro-4-methoxyphenyl)but-3-en-2-amine)
- 420098-40-4(2-(4-fluorophenoxy)ethyl(2-methoxyethyl)amine)
- 1638760-91-4(benzyl 3-methanesulfonylazetidine-1-carboxylate)
- 946321-03-5(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide)
- 2609-10-1(4-(carbamoylamino)butanoic acid)
- 1781158-27-7(4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde)
- 2411304-68-0(3-(ethenesulfonyl)-N-4-(trifluoromethyl)pyridin-3-ylpropanamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
